molecular formula C8H5Cl2F2NO B8144236 2-(2,4-Dichlorophenyl)-2,2-difluoroacetamide

2-(2,4-Dichlorophenyl)-2,2-difluoroacetamide

Cat. No.: B8144236
M. Wt: 240.03 g/mol
InChI Key: XILSHFHJJDFMIX-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2,2-difluoroacetamide is a chemical compound characterized by the presence of dichlorophenyl and difluoroacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetamide typically involves the reaction of 2,4-dichlorophenyl compounds with difluoroacetamide precursors. One common method includes the use of chlorination and fluorination reactions under controlled conditions to achieve the desired product. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2,2-difluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and various organic solvents to facilitate the reactions. The conditions often involve specific temperatures, pressures, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2,2-difluoroacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,4-Dichlorophenyl)-2,2-difluoroacetamide include:

Uniqueness

This compound is unique due to its combination of dichlorophenyl and difluoroacetamide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-2,2-difluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F2NO/c9-4-1-2-5(6(10)3-4)8(11,12)7(13)14/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILSHFHJJDFMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C(=O)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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